molecular formula C21H22N2O4 B11701224 methyl N-[(3-methylphenoxy)acetyl]tryptophanate

methyl N-[(3-methylphenoxy)acetyl]tryptophanate

Cat. No.: B11701224
M. Wt: 366.4 g/mol
InChI Key: XECPEWZDHQTIJY-UHFFFAOYSA-N
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Description

METHYL 3-(1H-INDOL-3-YL)-2-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Phenoxy Group: The phenoxy group can be attached via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(1H-INDOL-3-YL)-2-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Altering Signal Transduction: Affecting cellular signaling pathways to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

METHYL 3-(1H-INDOL-3-YL)-2-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[2-(3-methylphenoxy)acetyl]amino]propanoate

InChI

InChI=1S/C21H22N2O4/c1-14-6-5-7-16(10-14)27-13-20(24)23-19(21(25)26-2)11-15-12-22-18-9-4-3-8-17(15)18/h3-10,12,19,22H,11,13H2,1-2H3,(H,23,24)

InChI Key

XECPEWZDHQTIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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